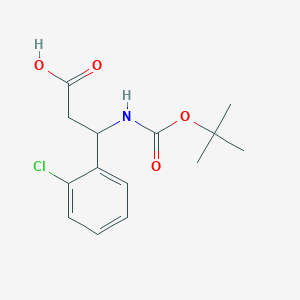
4-Chloro-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
4-Chloro-3-(trifluoromethyl)benzamide, also known as 4-chloro-3-trifluoromethylbenzoic acid amide, is a synthetic compound created in the laboratory. It is a colorless crystalline solid with a molecular weight of 236.45 g/mol and a melting point of 106-109°C. This compound is a versatile compound and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Precursors for Antitubercular Drug Synthesis
4-Chloro-3-(trifluoromethyl)benzamide and its derivatives have been explored as precursors in the synthesis of new antituberculosis drug candidates. For instance, the structures of related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, have been characterized for their role in developing 8-nitro-1,3-benzothiazin-4-ones, a class of promising antitubercular drugs (Richter et al., 2021).
Ultrasound-Assisted Synthesis in Drug Development
The application of this compound derivatives in drug development is evidenced by the ultrasound-assisted synthesis of novel compounds with anti-tubercular properties. A study synthesized a series of such derivatives and evaluated them for in vitro anti-tubercular activity, demonstrating promising results (Nimbalkar et al., 2018).
Crystal Structure Analysis for Pharmaceutical Development
The crystal structure of 4-Chloro-N-(3-chlorophenyl)benzamide, a related compound, has been theoretically studied to understand its geometrical parameters, which are crucial in pharmaceutical development (Panicker et al., 2010).
Identification in PPARdelta Antagonism
This compound derivatives have been identified as selective ligands for PPARdelta (peroxisome proliferator-activated receptor delta), with one compound, GSK3787, showing potential for elucidating PPARdelta cell biology and pharmacology (Shearer et al., 2010).
Understanding Electronic and Dielectric Properties
Studies on derivatives of benzamide, including 4-chloro-phenyl-benzamide, have been conducted to understand their electronic and dielectric properties. This research is significant for applications in semiconducting materials and photonic band gap materials (Sreepad, 2016).
Antidepressant Synthesis
4-Chloro-N-(3-chloropropyl)benzamide, a derivative, has been utilized in the synthesis of the antidepressant Befol. This process involves several stages, including the synthesis of 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, highlighting the compound's importance in pharmaceutical manufacturing (Donskaya et al., 2004).
Analyzing Weak Interactions in Crystal Packing
The role of halogen-involved intermolecular interactions and isostructurality in crystal packing of benzamides, including derivatives of this compound, has been studied. These investigations are crucial for understanding the crystal structures and packing characteristics of benzamide molecules, which can have implications in drug design and materials science (Mondal et al., 2018).
Anticancer Research
This compound derivatives have been synthesized and characterized for their antitumor activity. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibitory capacity against cancer cell lines, indicating the potential of these compounds in anticancer research (Ji et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with trifluoromethyl groups have been found in numerous fda-approved drugs, indicating a broad range of potential targets .
Mode of Action
It’s known that trifluoromethyl-containing compounds can exhibit various pharmacological activities
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in a wide range of biological processes, suggesting that 4-Chloro-3-(trifluoromethyl)benzamide could potentially influence multiple pathways .
Result of Action
Given the diverse roles of trifluoromethyl-containing compounds in pharmacology, the effects could potentially be wide-ranging .
Propriétés
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDLRBTABXQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396193 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62584-23-0 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)








![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)

